

# Pyrroloimidazoles: A Versatile Scaffold for Novel Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

**Cat. No.:** B038734

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Authored by: A Senior Application Scientist Abstract

The pyrroloimidazole core, a fascinating heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrroloimidazole derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the synthetic strategies that underpin the generation of diverse pyrroloimidazole libraries, elucidate the key mechanisms of action, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

## The Pyrroloimidazole Scaffold: A Foundation for Diverse Bioactivity

The pyrroloimidazole nucleus, formed by the fusion of a pyrrole and an imidazole ring, represents a unique chemical space that has proven to be highly fruitful for the development of bioactive molecules. The arrangement of nitrogen atoms and the overall electronic distribution within this bicyclic system allows for a variety of intermolecular interactions with biological

targets, making it a versatile template for drug design. The structural diversity of pyrroloimidazoles can be readily expanded through substitution at various positions on the ring system, enabling the fine-tuning of their pharmacological properties.

## Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrroloimidazole scaffold can be achieved through several synthetic routes, with one-pot multicomponent reactions being a particularly efficient and elegant approach.<sup>[1][2]</sup> These methods offer significant advantages in terms of operational simplicity, reduced reaction times, and the ability to generate diverse libraries of compounds from readily available starting materials.

A common and effective strategy involves the reaction of a benzimidazole derivative, a 2-bromoacetophenone, and an activated alkyne in a single pot.<sup>[1]</sup> This approach leverages a cascade of reactions, including N-alkylation of the imidazole ring followed by a [3+2] dipolar cycloaddition, to construct the pyrrolo[1,2-a]benzimidazole core.<sup>[1]</sup> The choice of solvent and reaction conditions, such as conventional heating or microwave irradiation, can be optimized to improve yields and reaction times.<sup>[1]</sup>

Another powerful one-pot method for the synthesis of pyrrolo[1,2-a]imidazoles involves a cascade of [3+2] cycloaddition and oxidative aromatization reactions. For instance, the reaction of phenacyl azides with L-proline can afford 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields.<sup>[3]</sup> The rationale behind this choice of reactants lies in the ability of L-proline to act as a catalyst and a building block, while the phenacyl azide serves as a precursor for the reactive intermediate.

The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the pyrrole and imidazole rings, which is crucial for exploring the structure-activity relationships (SAR) of these compounds and optimizing their therapeutic potential.

## Therapeutic Applications in Oncology: Targeting Kinase Signaling

A significant body of research has focused on the development of pyrroloimidazole derivatives, particularly pyrrolo[2,3-d]pyrimidines, as potent and selective kinase inhibitors for cancer

therapy.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6][7]

## Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7][8][9][10] Hyperactivation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[11]

Pyrroloimidazole derivatives have been shown to act as potent inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[5][12] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.

The mechanism involves the inhibition of PI3K, which in turn prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This leads to reduced activation of Akt, a key downstream effector of PI3K.[10] Consequently, the phosphorylation of mTOR and its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), is suppressed, resulting in the inhibition of protein synthesis and cell cycle progression.[12][13]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Pyrroloimidazoles



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrroloimidazole derivatives.

## Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrroloimidazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key parameter used to quantify the potency of a compound. The

following table summarizes the IC<sub>50</sub> values for representative pyrroloimidazole derivatives against various cancer cell lines.

| Compound ID  | Cancer Cell Line       | IC <sub>50</sub> (μM) | Reference                                |
|--------------|------------------------|-----------------------|------------------------------------------|
| RDS 60       | CAL 27 (Head and Neck) | 2.5 (48h)             | <a href="#">[14]</a>                     |
| RDS 60       | FaDu (Head and Neck)   | 2.9 (48h)             | <a href="#">[14]</a>                     |
| Compound 7e  | PANC-1 (Pancreatic)    | <20                   | <a href="#">[2]</a> <a href="#">[15]</a> |
| Compound 7e  | ASPC-1 (Pancreatic)    | <20                   | <a href="#">[2]</a> <a href="#">[15]</a> |
| Compound 21d | PC-3 (Prostate)        | 65.8                  | <a href="#">[16]</a>                     |
| Compound 21d | HCT-116 (Colon)        | 58.2                  | <a href="#">[16]</a>                     |
| Compound 3a  | A549 (Lung)            | 5.988                 | <a href="#">[17]</a>                     |
| Compound 11o | Capan-1 (Pancreatic)   | 1.4                   | <a href="#">[18]</a>                     |

Note: The specific conditions and assay methods may vary between studies.

## Antimicrobial Applications: A New Frontier

In addition to their anticancer properties, pyrroloimidazole and related pyrrole-containing compounds have demonstrated significant potential as antimicrobial agents.[\[19\]](#)[\[20\]](#) The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics with unique mechanisms of action, and pyrroloimidazoles represent a promising class of compounds in this regard.

## Spectrum of Activity

Synthetic pyrroloimidazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[\[20\]](#) The antibacterial and antifungal activities are often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

## Quantitative Data on Antimicrobial Activity

The following table presents the MIC values for some pyrrolomycin derivatives, a class of natural products containing a pyrrole ring, against various microbial strains.

| Compound          | Microorganism   | MIC ( $\mu$ M) | Reference            |
|-------------------|-----------------|----------------|----------------------|
| Pyrrolomycin A    | S. aureus       | 0.55 - 69.1    | <a href="#">[21]</a> |
| Pyrrolomycin B    | S. aureus       | 0.28 - 35.11   | <a href="#">[21]</a> |
| Dioxapyrrolomycin | S. aureus       | 0.077 - 0.64   | <a href="#">[21]</a> |
| Pyoluteorin       | S. aureus       | 11.39          | <a href="#">[21]</a> |
| Pyrrolnitrin      | M. tuberculosis | 17.9 - 35.9    | <a href="#">[21]</a> |

Note: The specific strains and testing methodologies can influence the reported MIC values.

## Potential in Neurodegenerative Disorders: Modulating Key Kinases

Recent research has highlighted the potential of pyrrole-containing compounds in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[\[22\]](#)[\[23\]](#) A key therapeutic target in this context is Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[\[24\]](#)[\[25\]](#)

### Mechanism of Action: Inhibition of GSK-3 $\beta$

Pyrrolo[2,3- $\beta$ ]pyridine derivatives have been identified as potent inhibitors of GSK-3 $\beta$ .[\[22\]](#)[\[23\]](#) By inhibiting GSK-3 $\beta$ , these compounds can reduce the hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal dysfunction and death.[\[22\]](#) Furthermore, inhibition of GSK-3 $\beta$  can also modulate other signaling pathways involved in neuroinflammation and synaptic plasticity, offering a multi-faceted approach to treating neurodegenerative disorders.[\[22\]](#)

The inhibition of GSK-3 $\beta$  by these compounds can lead to the stabilization of  $\beta$ -catenin, a key protein in the Wnt signaling pathway, which is important for neuronal survival and function.[\[22\]](#)

[\[24\]](#)Diagram of GSK-3 $\beta$  Inhibition in Alzheimer's Disease Pathogenesis[Click to download full resolution via product page](#)

Caption: Inhibition of GSK-3 $\beta$  by pyrrolo[2,3-b]pyridines prevents tau hyperphosphorylation.

## Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of pyrroloimidazole derivatives.

### One-Pot Synthesis of Pyrrolo[1,2-a]benzimidazoles

**Objective:** To synthesize pyrrolo[1,2-a]benzimidazole derivatives via a one-pot, three-component reaction.

**Materials:**

- Benzimidazole
- Substituted 2-bromoacetophenone
- Dimethyl acetylenedicarboxylate (DMAD)
- 1,2-Epoxybutane
- Anhydrous acetonitrile
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Thin-layer chromatography (TLC) plates
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

**Procedure:**

- To a solution of benzimidazole (1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the substituted 2-bromoacetophenone (1 mmol) and 1,2-epoxybutane (2 mL).

- Stir the reaction mixture at room temperature for 10-15 minutes.
- Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
- Upon completion of the reaction (typically 6-8 hours), cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Collect the fractions containing the desired product and evaporate the solvent to obtain the pure pyrrolo[1,2-a]benzimidazole derivative.
- Characterize the synthesized compound using spectroscopic techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

#### Causality Behind Experimental Choices:

- 1,2-Epoxybutane: Acts as both a solvent and an acid scavenger, neutralizing the HBr formed during the N-alkylation step, thus facilitating the subsequent cycloaddition reaction.
- Anhydrous conditions: Necessary to prevent unwanted side reactions and ensure the efficiency of the reaction.
- TLC monitoring: Allows for the real-time tracking of the reaction progress, helping to determine the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrroloimidazole derivatives on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Pyrroloimidazole compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

**Procedure:**

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the pyrroloimidazole compound in complete cell culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.
- Remove the medium from the wells and add 100  $\mu$ L of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices:

- MTT: A yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
- DMSO: Used to dissolve the formazan crystals, allowing for spectrophotometric quantification.
- Serial dilutions: Essential for creating a dose-response curve to accurately determine the IC<sub>50</sub> value.

## Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrroloimidazole derivatives against a specific microorganism.

Materials:

- Microorganism of interest (bacterial or fungal strain)
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
- 96-well microtiter plates
- Pyrroloimidazole compound stock solution (in a suitable solvent)
- Standardized inoculum of the microorganism (0.5 McFarland standard)
- Positive control (a known antibiotic)
- Negative control (broth only)

**Procedure:**

- Prepare serial two-fold dilutions of the pyrroloimidazole compound in the broth medium in a 96-well plate.
- Prepare a standardized inoculum of the microorganism and dilute it to the appropriate concentration (e.g.,  $5 \times 10^5$  CFU/mL for bacteria).
- Add the diluted inoculum to each well containing the compound dilutions.
- Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only).
- Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

**Causality Behind Experimental Choices:**

- Broth microdilution: A quantitative method that allows for the determination of the exact concentration of an antimicrobial agent that inhibits microbial growth.
- 0.5 McFarland standard: Ensures that a consistent and standardized number of microorganisms are used in the assay, which is crucial for the reproducibility of the results.
- Positive and negative controls: Essential for validating the assay and ensuring that the observed results are due to the activity of the test compound.

## Future Perspectives and Conclusion

The pyrroloimidazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives make it a highly attractive platform for medicinal chemists. Future research in this area will likely focus on the development of more potent and selective kinase inhibitors with improved pharmacokinetic properties for the treatment of cancer. The exploration of their potential as antimicrobial and neuroprotective agents is also a promising

avenue for future investigation. The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and effective pyrroloimidazole-based therapies for a variety of human diseases.

## References

- Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
- IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [\[Link\]](#)
- ChemInform Abstract: Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives.
- Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3 $\beta$  inhibitor for treating Alzheimer's disease. PubMed Central. [\[Link\]](#)
- IC50 values of the most active derivatives in some cancerous cell lines.
- One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity.
- Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. PubMed Central. [\[Link\]](#)
- Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [\[Link\]](#)
- 1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. PubMed. [\[Link\]](#)
- GSK-3 $\beta$  inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. BioWorld. [\[Link\]](#)
- Antibacterial activity data in MIC ( $\mu$ g/mL).
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [\[Link\]](#)
- Antimicrobial activity in vitro, MIC values expressed in  $\mu$ M for all...
- One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. Springer. [\[Link\]](#)
- Role of GSK-3 $\beta$  Inhibitors: New Promises and Opportunities for Alzheimer's Disease. MDPI. [\[Link\]](#)
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [\[Link\]](#)

- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed Central. [\[Link\]](#)
- GSK-3β, a pivotal kinase in Alzheimer disease. *Frontiers*. [\[Link\]](#)
- PI3K/AKT/mTOR p
- Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention.
- Targeting glycogen synthase kinase-3β for Alzheimer's disease: Recent advances and future Prospects. *OCU*. [\[Link\]](#)
- Inhibition of PI3K/Akt/mTOR Signaling by N
- The PI3K/AKT/mTOR interactive p
- PI3K/AKT/mTOR Signaling Pathway Illustr
- Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. *Bentham Science*. [\[Link\]](#)
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - *Organic Chemistry Frontiers* (RSC Publishing) [pubs.rsc.org]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3 $\beta$  inhibitor for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GSK-3 $\beta$  inhibitor demonstrates efficacy in mouse model of Alzheimer's disease | BioWorld [bioworld.com]
- 24. Frontiers | GSK-3 $\beta$ , a pivotal kinase in Alzheimer disease [frontiersin.org]
- 25. Targeting glycogen synthase kinase-3 $\beta$  for Alzheimer's disease: Recent advances and future Prospects [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Pyrroloimidazoles: A Versatile Scaffold for Novel Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b038734#potential-therapeutic-applications-of-pyrroloimidazoles>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)